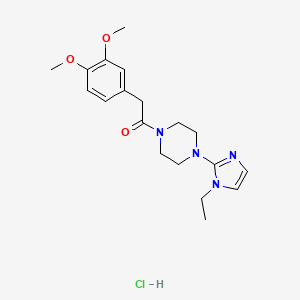
2-(3,4-dimethoxyphenyl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3,4-dimethoxyphenyl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C19H27ClN4O3 and its molecular weight is 394.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3,4-dimethoxyphenyl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its receptor interactions, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- 3,4-Dimethoxyphenyl group : This moiety is known for enhancing lipophilicity and may contribute to the compound's ability to cross biological membranes.
- Piperazine ring : Commonly found in many pharmacologically active compounds, it is associated with various receptor interactions.
- Imidazole group : This heterocyclic structure is crucial for biological activity, especially in modulating neurotransmitter systems.
Receptor Interactions
Research indicates that derivatives of imidazole and piperazine exhibit significant interactions with dopamine receptors. A related study identified a novel D3 dopamine receptor agonist that shares structural similarities with our compound. The findings highlighted the importance of substituents on the aryl groups in modulating receptor selectivity and potency:
| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
|---|---|---|
| 1 | 710 ± 150 | 15,700 ± 3,000 |
| 2 | 278 ± 62 | 9,000 ± 3,700 |
| 3 | 98 ± 21 | 6,800 ± 1,400 |
These data suggest that modifications to the phenyl groups can significantly impact the agonistic and antagonistic properties of similar compounds .
Anticancer Activity
The potential anticancer effects of compounds with similar structures have been explored. In vitro studies have shown that certain imidazole derivatives exhibit cytotoxicity against various cancer cell lines. For instance, a related derivative demonstrated an IC50 value less than that of doxorubicin against Jurkat cells, indicating a promising therapeutic profile .
Case Study 1: Neuropharmacological Effects
A study focused on the neuropharmacological effects of imidazole derivatives revealed that compounds with similar scaffolds could enhance dopaminergic signaling. In vivo tests showed improved cognitive function in models of schizophrenia when administered at specific dosages. The mechanism was attributed to selective D3 receptor activation while avoiding D2 receptor antagonism .
Case Study 2: Antitumor Efficacy
Another investigation into the antitumor efficacy of imidazole-based compounds found significant growth inhibition in human cancer cell lines. The study utilized a series of analogs to determine structure-activity relationships (SAR), concluding that the presence of methoxy groups on aromatic rings enhanced cytotoxicity due to increased lipophilicity and better cellular uptake .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3.ClH/c1-4-21-8-7-20-19(21)23-11-9-22(10-12-23)18(24)14-15-5-6-16(25-2)17(13-15)26-3;/h5-8,13H,4,9-12,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUYIUHNSHFWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC(=C(C=C3)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














